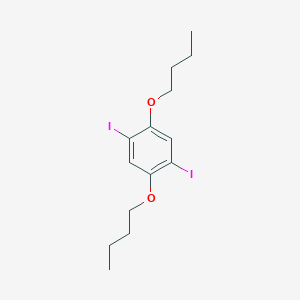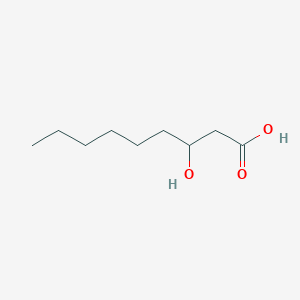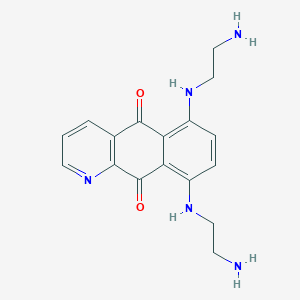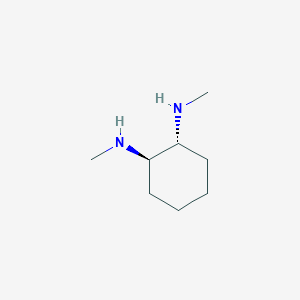
(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine
Vue d'ensemble
Description
(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine: is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it optically active. It is commonly used as a ligand in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.
Mécanisme D'action
Target of Action
Similar compounds, such as platinum-based drugs, often target dna in cancer cells . They bind to the DNA, causing DNA damage and subsequently leading to cell death .
Mode of Action
For instance, platinum-based drugs form covalent bonds with DNA, leading to DNA damage and cell death .
Biochemical Pathways
It’s worth noting that similar compounds, such as platinum-based drugs, can affect various biochemical pathways, including dna repair and apoptosis .
Pharmacokinetics
It was found that the compound was rapidly cleared from plasma by covalent binding to tissues and renal elimination . The renal clearance of platinum was significantly correlated with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .
Result of Action
Similar compounds, such as platinum-based drugs, are known to cause dna damage, leading to cell death . This makes them effective in treating various types of cancer.
Analyse Biochimique
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of the compound and the biomolecules it interacts with .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1R,2R)-N,N’-Dimethylcyclohexane-1,2-diamine may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (1R,2R)-N,N’-Dimethylcyclohexane-1,2-diamine vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the hydrogenation of (1R,2R)-1,2-diaminocyclohexane using a suitable catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine compound .
Industrial Production Methods: In industrial settings, the production of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone or imine derivatives.
Reduction: It can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The diamine can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of diketone or imine derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted diamine derivatives.
Applications De Recherche Scientifique
Chemistry: (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric synthesis and catalysis. It is employed in the preparation of chiral metal complexes, which are used to catalyze enantioselective reactions, leading to the formation of optically pure compounds .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: Its ability to induce chirality in drug molecules can enhance their pharmacological properties and reduce side effects .
Industry: In the industrial sector, (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a chiral ligand in catalysis makes it valuable for large-scale synthesis of enantiomerically pure compounds .
Comparaison Avec Des Composés Similaires
(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine: The enantiomer of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine, which has similar chemical properties but opposite optical activity.
(1R,2R)-1,2-Diaminocyclohexane: The parent compound without the N,N’-dimethyl groups, used in similar applications but with different reactivity.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: A structurally similar compound with phenyl groups instead of cyclohexane, used in asymmetric synthesis
Uniqueness: (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is unique due to its specific chiral centers and the presence of N,N’-dimethyl groups, which enhance its ability to form stable chiral metal complexes. This makes it particularly effective in catalyzing enantioselective reactions, providing high yields of optically pure products .
Propriétés
IUPAC Name |
(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986938 | |
| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-81-1, 68737-65-5 | |
| Record name | trans-N,N′-Dimethyl-1,2-cyclohexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67579-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic routes for producing enantiomerically pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine?
A1: Two primary methods are reported for synthesizing enantiomerically pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine:
- Kinetic Resolution: This method, detailed in [], starts with reacting cyclohexene oxide with methylamine, followed by cyclization and ring-opening to obtain the racemic mixture. A kinetic resolution using tartaric acid then separates the enantiomers.
- Multi-step Synthesis with Lithium Aluminum Hydride Reduction: This approach, described in [], involves reacting trans-1,2-diaminocyclohexane with methyl chloroformate, followed by a reduction using lithium aluminum hydride to obtain the desired (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine.
Q2: Why is trans-N1,N2-Dimethylcyclohexane-1,2-diamine significant in chemical research?
A2: The compound plays a crucial role as a chiral building block, particularly in the synthesis of chiral ligands and metal complexes used in asymmetric synthesis. [, ] Its stereochemistry allows for the creation of catalysts that can selectively produce a single enantiomer of a target molecule, which is crucial in pharmaceutical development.
Q3: What is the structural characterization of trans-N1,N2-Dimethylcyclohexane-1,2-diamine?
A3:
- Molecular Formula: C8H18N2 []
- Structure: The molecule exhibits C2 symmetry with a chair conformation of the cyclohexane ring and the amino groups in equatorial positions. []
- Physical State: Contrary to previous reports, the compound is a crystalline solid at room temperature (293 K). []
Q4: Are there any known applications of trans-N1,N2-Dimethylcyclohexane-1,2-diamine in electrochemical sensing?
A4: Yes, research has explored its use in chiral recognition. In [], researchers developed a composite chiral interface by combining bovine serum albumin (BSA), methylene blue (MB), and multi-walled carbon nanotubes (MWCNTs). This interface effectively differentiated between the (1S, 2S) and (1R, 2R) enantiomers of N,N'-dimethyl-1,2-cyclohexanediamine, showcasing potential for electrochemical sensing applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


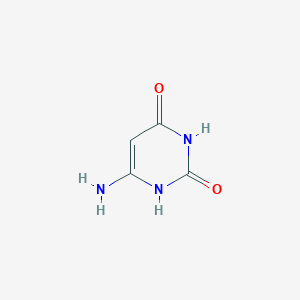
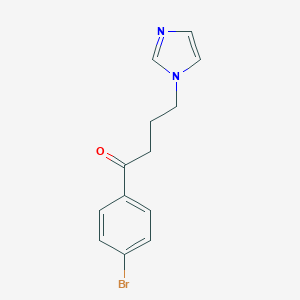
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
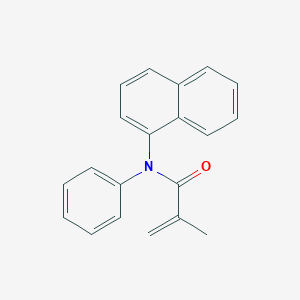
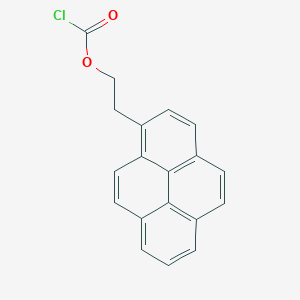
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
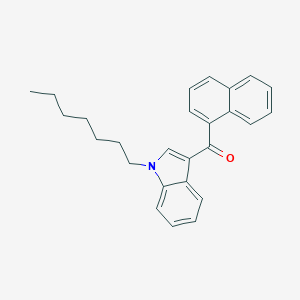
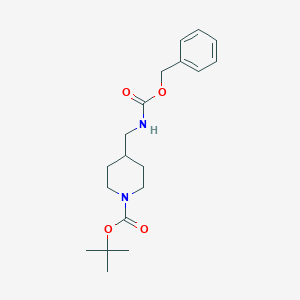
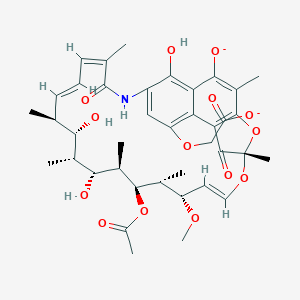
![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
